molecular formula C20H24N2O5 B11155110 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11155110
M. Wt: 372.4 g/mol
InChI Key: LFLQFVUZTOEYQG-UHFFFAOYSA-N
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Description

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves several steps. The starting material, 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl, is first synthesized through a series of reactions involving the condensation of appropriate precursors. The acetylation of this intermediate is then carried out using acetyl chloride in the presence of a base such as pyridine. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid .

Chemical Reactions Analysis

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O5/c1-11-8-15(26-3)18-12(2)14(20(25)27-16(18)9-11)10-17(23)22-6-4-13(5-7-22)19(21)24/h8-9,13H,4-7,10H2,1-3H3,(H2,21,24)

InChI Key

LFLQFVUZTOEYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC(CC3)C(=O)N)C)C(=C1)OC

Origin of Product

United States

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